(R)-3,4-Diaminobutyric acid

Catalog No.
S13446715
CAS No.
M.F
C4H10N2O2
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3,4-Diaminobutyric acid

Product Name

(R)-3,4-Diaminobutyric acid

IUPAC Name

(3R)-3,4-diaminobutanoic acid

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1

InChI Key

XQKAYTBBWLDCBB-GSVOUGTGSA-N

Canonical SMILES

C(C(CN)N)C(=O)O

Isomeric SMILES

C([C@H](CN)N)C(=O)O

(R)-3,4-Diaminobutyric acid is a chiral diamino acid with the molecular formula C4H10N2O2C_4H_{10}N_2O_2. It is characterized by two amino groups located on the 3rd and 4th carbon atoms of a butyric acid backbone. This compound is notable for its unique stereochemistry, which influences its biological activity and chemical reactivity. The compound exists in the form of dihydrochloride salt, enhancing its solubility and stability in various applications .

  • Oxidation: The compound can be oxidized to yield corresponding oxo derivatives using agents like potassium permanganate or hydrogen peroxide under controlled conditions.
  • Reduction: Reduction reactions can modify the functional groups, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino groups are capable of undergoing nucleophilic substitution reactions, allowing the introduction of different substituents through reagents like alkyl halides or acyl chlorides .

These reactions enable the synthesis of various derivatives and modifications, expanding the utility of (R)-3,4-Diaminobutyric acid in organic chemistry.

(R)-3,4-Diaminobutyric acid exhibits significant biological activity, particularly in neurobiology. It acts as an inhibitor of certain enzymes and has been studied for its potential role in modulating neurotransmitter systems. The compound's mechanism of action involves binding to specific receptors or enzymes, influencing signal transduction pathways. Notably, it has been implicated in neuroprotective effects and may play a role in the treatment of neurological disorders .

The synthesis of (R)-3,4-Diaminobutyric acid typically involves several steps:

  • Starting Material: The synthesis often begins with a chiral precursor such as (R)-2,3-diaminopropionic acid.
  • Protection of Amino Groups: To prevent unwanted reactions during subsequent steps, amino groups are protected using suitable protecting groups.
  • Chain Extension: The protected intermediate undergoes chain extension through alkylation or acylation to introduce desired functional groups.
  • Deprotection: Finally, the protecting groups are removed to yield (R)-3,4-Diaminobutyric acid dihydrochloride .

In industrial settings, optimized reaction conditions are employed to ensure high yield and purity, utilizing batch or continuous flow reactors followed by purification techniques like crystallization or chromatography.

(R)-3,4-Diaminobutyric acid finds various applications across multiple fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic uses in treating neurological disorders.
  • Biotechnology: It serves as a chiral building block in asymmetric synthesis and can be utilized in the development of novel biomaterials.
  • Research: The compound is used in studies related to enzyme inhibition and receptor interactions, contributing to our understanding of biochemical pathways .

Research on (R)-3,4-Diaminobutyric acid has focused on its interactions with various biological targets:

  • Enzyme Inhibition: Studies indicate that it can inhibit specific enzymes involved in neurotransmitter metabolism, potentially altering neurotransmitter levels in the brain.
  • Receptor Modulation: Interaction with receptors has been documented, suggesting that it may influence signaling pathways relevant to neuronal function and health .

These interaction studies are crucial for elucidating the compound's role in pharmacology and neurobiology.

Several compounds share structural similarities with (R)-3,4-Diaminobutyric acid. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
(S)-3,4-Diaminobutyric acidEnantiomer of (R)-3,4-diaminobutyric acidDifferent biological activity due to stereochemistry
3,4-Diaminobutanoic acidNon-chiral formLacks specific stereochemistry
2,3-Diaminopropionic acidShorter carbon chainDifferent functional properties

The uniqueness of (R)-3,4-Diaminobutyric acid lies in its specific chiral configuration which imparts distinct biological activity compared to its enantiomer and similar compounds. This makes it particularly valuable in asymmetric synthesis and applications requiring high selectivity .

XLogP3

-4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

118.074227566 g/mol

Monoisotopic Mass

118.074227566 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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